6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE
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Overview
Description
6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit specific properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution: Introduction of fluorine atoms through nucleophilic substitution reactions.
Sulfonylation: Addition of the benzenesulfonyl group using sulfonyl chloride reagents.
Acylation: Incorporation of the benzoyl group via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production may involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions may modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Research: Potential use in developing anticancer drugs due to their ability to interact with DNA and proteins.
Industry
Dyes and Pigments: Quinoline compounds are used in the synthesis of dyes and pigments.
Pharmaceuticals: Used as intermediates in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action for 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives may:
Interact with DNA: Intercalate between DNA bases, affecting replication and transcription.
Inhibit Enzymes: Bind to and inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE’s unique substituents may confer specific properties, such as enhanced stability, selectivity, or potency in its applications.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO3S/c1-14-2-4-15(5-3-14)22(27)20-13-26-21-11-8-17(25)12-19(21)23(20)30(28,29)18-9-6-16(24)7-10-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTIDUQJVJUWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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